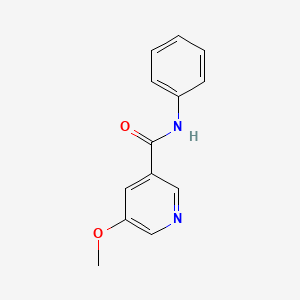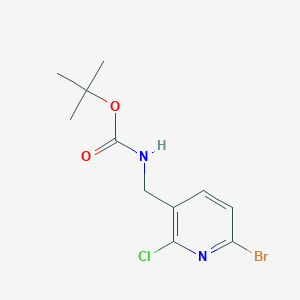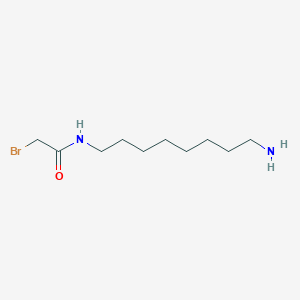
2-Methoxy-4-(2-methoxyethoxy)aniline
Vue d'ensemble
Description
2-Methoxy-4-(2-methoxyethoxy)aniline is an organic compound with the molecular formula C9H13NO2This compound is characterized by its colorless to pale yellow liquid appearance and is soluble in many organic solvents such as alcohols, ethers, and ketones, but has low solubility in water .
Méthodes De Préparation
The preparation of 2-Methoxy-4-(2-methoxyethoxy)aniline involves the esterification of ethylene aniline, followed by the application of ethylene glycol and chloroformate on ethylene aniline to form 4-(2-methoxyethoxy) benzoate. This ester is then converted to this compound by heating and adding a base catalyst . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Analyse Des Réactions Chimiques
2-Methoxy-4-(2-methoxyethoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-Methoxy-4-(2-methoxyethoxy)aniline has several applications in scientific research:
Biology: The compound is utilized in various biological assays and experiments due to its reactivity and functional groups.
Medicine: It serves as an intermediate in the synthesis of certain pharmaceuticals, contributing to the development of new drugs.
Industry: The compound is employed in the production of protective agents, surfactants, and plasticizers.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological processes and chemical syntheses. detailed studies on its exact molecular targets and pathways are limited.
Comparaison Avec Des Composés Similaires
2-Methoxy-4-(2-methoxyethoxy)aniline can be compared with other similar compounds such as:
4-Methoxyaniline: This compound has a similar structure but lacks the additional methoxyethoxy group, making it less soluble in certain solvents.
2-Methoxyaniline: This compound also lacks the methoxyethoxy group, resulting in different reactivity and solubility properties.
4-(2-Ethoxyethoxy)aniline: This compound has an ethoxyethoxy group instead of a methoxyethoxy group, leading to variations in its chemical behavior and applications.
These comparisons highlight the unique properties of this compound, particularly its solubility and reactivity, which make it valuable in various scientific and industrial applications.
Propriétés
IUPAC Name |
2-methoxy-4-(2-methoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-12-5-6-14-8-3-4-9(11)10(7-8)13-2/h3-4,7H,5-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYJIWKKYJFGMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60666863 | |
| Record name | 2-Methoxy-4-(2-methoxyethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60666863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736133-48-5 | |
| Record name | 2-Methoxy-4-(2-methoxyethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60666863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide](/img/structure/B1389938.png)
![N-{4-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide](/img/structure/B1389939.png)
![4-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide](/img/structure/B1389941.png)



![[(3S,4R)-4-(2-Methoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1389946.png)
![[(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1389949.png)

![3-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide](/img/structure/B1389953.png)
![4-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide](/img/structure/B1389954.png)
![3-Methyl-6-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1389957.png)

![3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide](/img/structure/B1389959.png)
